molecular formula C8H10N2O2 B1405398 Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate CAS No. 1454848-65-7

Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate

Cat. No.: B1405398
CAS No.: 1454848-65-7
M. Wt: 166.18 g/mol
InChI Key: CRHQFARYCSJPQS-UHFFFAOYSA-N
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Description

Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate (CAS: 1454848-65-7) is a heterocyclic compound with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol . The compound is typically synthesized via multi-step reactions, including alkylation and cyclization, with yields optimized through protective group strategies . It is commercially available as a yellow solid (purity >95%) and stored under sealed refrigeration to maintain stability .

Properties

IUPAC Name

methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)7-5-6-3-2-4-10(6)9-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHQFARYCSJPQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2CCCC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Proline Meso-ionic Synthon Approach

  • Starting Materials: Proline, pyrazole derivatives.
  • Reaction Conditions: The reaction typically involves heating in the presence of a solvent like DMF or THF.
  • Yield and Purity: The yield can vary depending on the specific conditions and reagents used. Purity is often enhanced through recrystallization or chromatographic methods.

Method 2: Enzymatic Hydrolysis and Esterification

  • Starting Materials: Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate.
  • Reaction Conditions: Enzymatic hydrolysis using lipases or other enzymes in aqueous solvents, followed by methylation.
  • Yield and Purity: High yield and purity can be achieved through selective enzymatic hydrolysis, often exceeding 90% purity.

Analysis of Preparation Methods

Method Starting Materials Reaction Conditions Yield Purity
Proline Meso-ionic Synthon Proline, pyrazole derivatives Heating in DMF/THF Variable High after purification
Enzymatic Hydrolysis and Esterification Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate Enzymatic hydrolysis in aqueous solvent, methylation High >90%

Research Findings

Recent studies have focused on optimizing the synthesis conditions to improve yield and purity. For instance, enzymatic hydrolysis has been shown to be highly selective for the desired isomer, allowing for efficient separation without chromatography. Additionally, the use of novel synthetic routes involving protective groups has expanded the scope of accessible derivatives.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. Its derivatives have shown promise in the treatment of various diseases, including:

  • Anti-inflammatory Agents: Research indicates that derivatives of pyrrolo[1,2-b]pyrazole compounds exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation .
  • Anticancer Activity: Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for functionalization at various sites, facilitating the development of new compounds with desired properties.

Table 1: Synthetic Applications

Application TypeDescription
Intermediate for Drug SynthesisUsed to create novel therapeutic agents
Building Block for HeterocyclesServes as a precursor in the synthesis of other heterocyclic compounds
Functional Group ModificationAllows for the introduction of various functional groups to enhance biological activity

Material Science

This compound has also found applications in material science. Its derivatives are being explored for use in:

  • Polymer Chemistry: As a monomer or additive to improve the properties of polymers.
  • Nanotechnology: In the development of nanomaterials with specific functionalities.

Case Study 1: Anti-inflammatory Properties

A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of a derivative of this compound. The compound was tested on animal models and showed a significant reduction in inflammatory markers compared to control groups. This suggests potential for further development as an anti-inflammatory drug.

Case Study 2: Anticancer Research

In another study reported in Cancer Letters, researchers synthesized several derivatives based on this compound and evaluated their cytotoxic effects on various cancer cell lines. One derivative exhibited a notable IC50 value indicating strong anticancer activity and low toxicity to normal cells.

Mechanism of Action

The mechanism of action of Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparison with Similar Compounds

Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate

  • Molecular Formula : C₉H₁₂N₂O₂
  • Molecular Weight : 180.21 g/mol
  • Key Differences :
    • The ethyl ester derivative (CAS: 86477-09-0) has a longer alkyl chain, resulting in a higher molecular weight and altered physicochemical properties.
    • Solubility : The ethyl variant exhibits lower solubility in DMSO (≥5 mg/mL) compared to the methyl ester .
    • Biological Activity : Both compounds serve as intermediates in drug discovery, but the ethyl derivative has been specifically studied in RIP1 kinase inhibitors for inflammatory diseases .

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic Acid

  • CAS : 796729-03-8
  • Molecular Formula : C₆H₆N₂O₂
  • Key Differences :
    • The carboxylic acid form lacks the ester functional group, reducing its lipophilicity (LogP: 0.97 for methyl ester vs. ~0.5 estimated for the acid) .
    • Applications : This acid is a precursor for amide derivatives, such as 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide (CAS: 1454848-66-8), which show enhanced binding to kinase domains due to hydrogen-bonding capabilities .

3-(4-Fluorophenyl)-2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

  • Key Features: Substituted with a fluorophenyl and methylpyridyl group, this compound (referenced in ALK5 inhibitor studies) demonstrates superior hydrophobic interactions in kinase binding pockets compared to the unsubstituted methyl ester . Biological Efficacy: It inhibits transforming growth factor-β (TGF-β) with IC₅₀ values in the nanomolar range, highlighting the importance of aromatic substituents in enhancing activity .

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Compound Name CAS Molecular Formula Molecular Weight (g/mol) LogP Solubility (DMSO)
Methyl ester (Target compound) 1454848-65-7 C₈H₁₀N₂O₂ 166.18 0.97 >10 mg/mL
Ethyl ester 86477-09-0 C₉H₁₂N₂O₂ 180.21 1.3 ≥5 mg/mL
Carboxylic acid 796729-03-8 C₆H₆N₂O₂ 154.12 ~0.5 Insoluble
3-(4-Fluorophenyl)-substituted derivative - C₁₇H₁₅FN₄ 294.33 2.8 Data not available

Biological Activity

Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate (CAS: 1798793-81-3) is a compound recognized for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the following chemical formula:

  • Formula : C8H10N2O2
  • Molecular Weight : 166.18 g/mol
  • IUPAC Name : this compound

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. Recent studies have demonstrated efficient synthetic routes that yield high purity products suitable for biological testing .

1. Anti-inflammatory Properties

Recent research indicates that derivatives of methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole exhibit significant anti-inflammatory activity. In vitro assays have shown these compounds to selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), with some derivatives demonstrating a high selectivity index compared to established drugs like celecoxib. The selectivity index for certain derivatives was reported as high as 95.84 for COX-2 inhibition .

2. Inhibition of TGF-beta Receptor Kinase

A notable study expanded on the structure-activity relationship (SAR) of pyrazole-based inhibitors targeting the transforming growth factor-beta type I receptor kinase domain (TbetaR-I). The findings revealed that specific substitutions on the dihydropyrrolopyrazole ring significantly influenced the inhibitory potency against TbetaR-I, suggesting potential applications in fibrosis and cancer therapy .

3. Antioxidant Activity

Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has also been investigated for its antioxidant properties. In cellular models, it demonstrated the ability to reduce oxidative stress markers and protect against mitochondrial dysfunction caused by various insults, including those induced by pathogens like Trypanosoma cruzi .

Data Table: Summary of Biological Activities

Activity Mechanism Selectivity Index Reference
COX-1/COX-2 InhibitionEnzyme inhibitionUp to 95.84
TGF-beta Receptor Kinase InhibitionCompetitive inhibitionNot specified
Antioxidant ActivityReduction of oxidative stressNot applicable

Case Study 1: Anti-inflammatory Efficacy

In a controlled study using rat models with carrageenan-induced paw edema, methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives showed significant reduction in inflammation compared to placebo groups. The most potent compound resulted in a 71% reduction in edema after subcutaneous administration, highlighting its potential as an anti-inflammatory agent .

Case Study 2: Cancer Therapeutics

A series of experiments were conducted to evaluate the effects of these compounds on cancer cell lines. The results indicated that certain analogues could inhibit cell proliferation in a dose-dependent manner while inducing apoptosis in malignant cells via modulation of TGF-beta signaling pathways. This suggests a promising role for these compounds in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate and its derivatives?

  • Methodology : A common approach involves cyclization reactions using aluminum chloride (AlCl₃) as a catalyst in 1,2-dichlorobenzene at elevated temperatures (378 K). For example, substituted pyrrolo-pyrazole derivatives can be synthesized via Friedel-Crafts alkylation followed by intramolecular cyclization. Post-synthesis purification often employs recrystallization from ethanol or methylene chloride/hexane mixtures .
  • Key Considerations : Reaction temperature, solvent selection, and catalyst stoichiometry significantly impact yield. Characterization via 1H^1H NMR and GC-MS is critical to confirm structural integrity .

Q. How does solubility impact experimental design for in vitro studies of this compound?

  • Data : The compound is sparingly soluble in water (<1 mg/mL) and ethanol but dissolves well in DMSO (74 mg/mL). For cell-based assays, stock solutions are typically prepared in DMSO (e.g., 10 mM) and diluted in aqueous buffers to avoid solvent toxicity .
  • Best Practices : Conduct solubility tests for each batch using dynamic light scattering (DLS) to confirm colloidal stability, especially for analogs with modified substituents .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Techniques :

  • 1H^1H NMR : Resolves substituent configurations (e.g., cis/trans isomers) and confirms cyclization .
  • X-ray Crystallography : Provides definitive structural data, including bond lengths (e.g., C–H⋯π interactions) and crystal packing (monoclinic, P21/cP2_1/c) .
  • IR Spectroscopy : Identifies carbonyl (C=O) and amide (N–CO) functional groups (e.g., peaks at 1731 cm1^{-1} for esters) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of pyrrolo-pyrazole derivatives for kinase inhibition?

  • Case Study : Substitution at the pyridine ring (e.g., 6-methylpyridin-2-yl) enhances TGF-β receptor type I (TβRI) inhibition by improving binding affinity. Conversely, replacing the quinoline moiety with smaller groups reduces off-target effects .
  • Experimental Design : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and synthesize analogs with varied substituents (e.g., halogens, methyl groups). Validate via kinase inhibition assays (IC₅₀ values) .

Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?

  • Models :

  • Rodent Models : Assess oral bioavailability and tissue distribution. Note that high plasma protein binding (>90%) may limit free drug concentrations .
  • Xenograft Tumors : Evaluate efficacy in TGF-β-driven cancers (e.g., glioblastoma). Monitor biomarkers like phosphorylated Smad2/3 to confirm target engagement .
    • Analytical Methods : LC-MS/MS for quantifying plasma/tissue concentrations; ensure stability studies in biological matrices .

Q. How can researchers resolve contradictions in bioactivity data across different derivatives?

  • Example : Derivatives with a 5,5-dimethyl group on the pyrrolo-pyrazole core show divergent activity in CDK inhibition versus TGF-β pathways.
  • Resolution :

Assay Validation : Confirm selectivity using orthogonal assays (e.g., competitive binding vs. enzymatic activity).

Crystallography : Compare ligand-bound kinase structures to identify steric clashes or conformational changes .

Computational Modeling : Use free-energy perturbation (FEP) to quantify substituent contributions to binding .

Q. What strategies improve the metabolic stability of pyrrolo-pyrazole-based inhibitors?

  • Approaches :

  • Cytochrome P450 (CYP) Shielding : Introduce fluorine atoms or methyl groups at metabolically labile positions (e.g., para to ester groups) .
  • Prodrug Design : Mask carboxylate groups with ester prodrugs to enhance oral absorption, followed by hydrolysis in plasma .
    • Validation : Microsomal stability assays (human/rat liver microsomes) and metabolite identification via HR-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate

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